molecular formula C29H33FN2O6 B049726 Elgodipine CAS No. 119413-55-7

Elgodipine

Cat. No. B049726
M. Wt: 524.6 g/mol
InChI Key: ZGRIPYHIFXGCHR-UHFFFAOYSA-N
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Description

Elgodipine (IQB-875, CAS 119413-55-7) is a phenyldihydropyridine derivative that acts as a calcium channel antagonist . It was in clinical trials for the treatment of cardiovascular diseases, but its development has been discontinued . Elgodipine has shown potential in reducing the incidence and severity of exercise-induced angina pectoris .


Molecular Structure Analysis

Elgodipine has a molecular formula of C29H33FN2O6 and a molecular weight of 524.59 . The Elgodipine molecule contains a total of 74 bonds, including 41 non-H bonds, 16 multiple bonds, 11 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 esters (aliphatic), 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 2 ethers .


Physical And Chemical Properties Analysis

Elgodipine is a crystalline substance with a melting point of 194-195°C . It has a molecular weight of 524.58 and a molecular formula of C29H33FN2O6 .

Scientific Research Applications

  • Lipolysis Enhancement in Adipocytes : Elgodipine potentiates the lipolytic effect of isoprenaline in rabbit adipocytes (García-Barrado, Sancho, Iglesias-Osma, & Moratinos, 2001).

  • Impact on Vascular Smooth Muscle Proliferation and Aorta Calcium Content : It reduces calcium content in the aorta and inhibits vascular smooth muscle proliferation (del Río, Ruiz, & Tejerina, 1997).

  • Anti-ischemic Properties and Cardiac Function Improvement : Oral elgodipine is a potent anti-ischemic agent, improving left ventricular systolic and diastolic function in chronic stable angina (Acharya et al., 1994).

  • Hypertension Treatment Potential : It induces dose-dependent bradycardia and decreases mean arterial pressure, suggesting potential benefits for severe hypertension accompanied by obstructive coronopathy (Valdivielso, Macías, & López-Novoa, 1997).

  • Cardiovascular Disorders and Mild Chronic Heart Failure : Increases cardiac output, decreases systemic vascular resistance, and may be useful in treating cardiovascular disorders and mild chronic heart failure (van Woerkens, Schotman, van der Giessen, & Verdouw, 1991).

  • Calcium Channel Inhibition : Elgodipine inhibits both T- and L-type calcium channels in a concentration-dependent manner (Leprêtre et al., 1994).

  • Vasodilator Properties : It has potent vasodilator properties, inhibiting contractile responses induced by various stimuli in isolated blood vessels (Chulia, González, del Río, & Tejerina, 1995).

properties

IUPAC Name

3-O-[2-[(4-fluorophenyl)methyl-methylamino]ethyl] 5-O-propan-2-yl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FN2O6/c1-17(2)38-29(34)25-19(4)31-18(3)24(26(25)22-7-6-8-23-27(22)37-16-36-23)28(33)35-14-13-32(5)15-20-9-11-21(30)12-10-20/h6-12,17,26,31H,13-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRIPYHIFXGCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922957
Record name 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethyl propan-2-yl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elgodipine

CAS RN

119413-55-7
Record name Elgodipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119413557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethyl propan-2-yl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELGODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JI11Z5REF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
H Suryapranata, A Maas, DC MacLeod… - The American journal of …, 1992 - Elsevier
… in the present study, elgodipine did not produce any untoward effects and was consistently beneficial in terms of coronary he modynamics. Therefore, elgodipine is of potential value for …
Number of citations: 12 www.sciencedirect.com
L Galán, K Talavera, G Vassort, JL Alvarez - European journal of …, 1998 - Elsevier
… currents while elgodipine induced mainly a use-dependent block. Oxodipine and elgodipine … -dependent inhibition of Ca 2+ currents by elgodipine further contributing to this selectivity. …
Number of citations: 31 www.sciencedirect.com
A Kuhn, J Carlsson, S Miketic, U Tebbe - Cardiovascular drugs and …, 1995 - Springer
… elgodipine ischemic ST depression during exercise was diminished, and 11 of 16 assessable patients remained free from angina pectoris. We conclude that elgodipine is … elgodipine in …
Number of citations: 3 link.springer.com
DU Acharya, R Senior, S Basu, F Harrison… - European heart …, 1994 - academic.oup.com
… of elgodipine of 20 mg, 40 mg and 60 mg, or placebo, given at weekly intervals. Elgodipine significantly … The results demonstrate that oral elgodipine is a potent anti-ischaemic agent. An …
Number of citations: 5 academic.oup.com
T Chulia, P Gonzalez, M Del Rio, T Tejerina - European journal of …, 1995 - Elsevier
… However, elgodipine did not modify noradrenaline-induced … that elgodipine has potent vasodilator properties and vascular selectivity. The mechanisms through which elgodipine relaxes …
Number of citations: 19 www.sciencedirect.com
J Tamargo, J López-Sendón, E Delpon… - Arzneimittel …, 1991 - europepmc.org
… In anaesthetized dogs the most marked effect of elgodipine was an arterial vasodilator … elgodipine also decreased the pressure-rate product. It is concluded that elgodipine exerted …
Number of citations: 20 europepmc.org
LMA Sassen, LK Soei, MMG Koning… - British journal of …, 1990 - Wiley Online Library
… Firstly, we studied the effects of elgodipine on systemic haemodynamics and on regional blood flows in anaesthetized pigs. Apart from the effects of elgodipine on the various layers of …
Number of citations: 16 bpspubs.onlinelibrary.wiley.com
MJ Garcı́a-Barrado, C Sancho… - European journal of …, 2001 - Elsevier
… but only elgodipine potentiated the lipolytic effect of the agonist. In isolated islets elgodipine (10 −6 … However, in rabbit adipocytes elgodipine potentiated both glycerol release and cAMP …
Number of citations: 10 www.sciencedirect.com
LJ van Woerkens, SN Schotman… - Journal of …, 1991 - journals.lww.com
… In pigs with LVD, elgodipine increased cardiac output and LV dP/dtmax less than in normal … responses to elgodipine. Its cardiovascular profile suggests that elgodipine may not only be …
Number of citations: 9 journals.lww.com
CD la Rochelle, A Grosset… - British journal of …, 1994 - Wiley Online Library
… We have performed a detailed haemodynamic study of elgodipine in the anaesthetized dog. In order to strengthen the interpretation of the data obtained with elgodipine we have made …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com

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